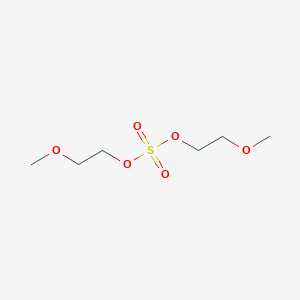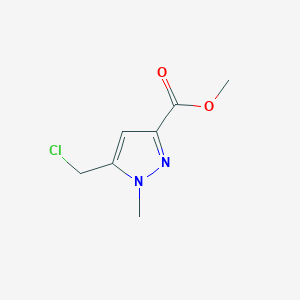
5-Chloro-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the formation of carboxamide derivatives with various substituents. For instance, paper describes the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives with different substituents on the benzene ring. These compounds were synthesized to evaluate their antioxidant activity. Similarly, paper discusses the synthesis of 1H-pyrazole-3-carboxamide derivatives through the reaction of an acid chloride with 2,3-diaminopyridine. Although the exact synthesis of 5-Chloro-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide is not detailed, these papers provide insight into the types of reactions and conditions that might be employed for synthesizing structurally related carboxamide compounds.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic methods and, in some cases, X-ray diffraction analysis. For example, the structure of a 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide derivative was confirmed by X-ray diffraction in paper . Paper also used X-ray analysis to determine the crystal structure and molecular conformation of a solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide. These studies highlight the importance of structural analysis in confirming the identity and conformation of synthesized compounds.
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of 5-Chloro-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide. However, they do provide examples of functionalization reactions involving carboxamide derivatives. In paper , the reaction mechanism between an acid chloride and 2,3-diaminopyridine was examined, leading to the formation of different products depending on the reaction conditions. These insights into the reactivity of carboxamide derivatives can be useful when considering the potential chemical reactions of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound of interest are not directly reported in the provided papers. Nonetheless, the papers do discuss properties of structurally related compounds. For instance, the antioxidant activity of certain derivatives was evaluated in paper , suggesting that similar compounds might also possess bioactive properties. The solvated crystal structure reported in paper provides information on the solid-state properties, such as hydrogen bonding patterns, which could influence the solubility and stability of related compounds.
Wissenschaftliche Forschungsanwendungen
Radioligand Synthesis
5-Chloro-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide derivatives have been utilized in the synthesis of novel radioligands. For instance, (Gao et al., 2018) demonstrated the synthesis of a P2X7R radioligand using a similar compound. This process involves chemical modifications and radioactive labeling, contributing to advancements in biological imaging and drug development.
Antioxidant Activity
Research has also explored the antioxidant properties of related compounds. (Tumosienė et al., 2019) synthesized derivatives of 5-chloro-2-oxo-pyrrolidine and found some to possess potent antioxidant activities, surpassing even well-known antioxidants like ascorbic acid. This indicates potential applications in oxidative stress-related diseases and pharmaceuticals.
Polyamide Synthesis
In the field of polymer chemistry, derivatives of this compound have been used as condensing agents for synthesizing polyamides. (Kimura et al., 1992) introduced a new condensing agent for amide and polyamide synthesis, indicating its utility in material science and industrial chemistry.
Heterocyclic Compound Synthesis
The compound's derivatives have been instrumental in synthesizing various heterocyclic compounds. (Bakhite et al., 2005) synthesized novel pyrido-thieno-pyrimidines and related fused systems, demonstrating its versatility in creating complex organic molecules. This has implications for developing new pharmaceuticals and exploring novel organic structures.
Atropisomer Synthesis
Research by (Ishichi et al., 2004) demonstrated the synthesis of atropisomers in NK1-receptor antagonists using related compounds. This showcases its role in creating stereochemically complex molecules for pharmaceutical applications.
Metabolite Analysis
(Sato et al., 2016) used a similar compound to identify and evaluate a metabolite of a selective adrenoceptor antagonist, underlining its importance in drug metabolism and pharmacokinetics studies.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-chloro-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2O2/c15-10-5-11(12(19)21)13(22)20(7-10)6-8-1-3-9(4-2-8)14(16,17)18/h1-5,7H,6H2,(H2,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKPZJFYCXZPBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=C(C2=O)C(=O)N)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501126351 | |
| Record name | 5-Chloro-1,2-dihydro-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501126351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide | |
CAS RN |
242797-20-2 | |
| Record name | 5-Chloro-1,2-dihydro-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=242797-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1,2-dihydro-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501126351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![6-Bromospiro[chromane-2,1'-cyclohexan]-4-one](/img/structure/B3034789.png)




